molecular formula C23H25N5O B6581381 2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide CAS No. 1206987-27-0

2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide

カタログ番号: B6581381
CAS番号: 1206987-27-0
分子量: 387.5 g/mol
InChIキー: QRGHRZTTWXTHAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a cyclohexane core substituted with two benzimidazole (1H-1,3-benzodiazolyl) moieties at positions 1 and 2, linked via an acetamide bridge. The structure combines the rigidity of the cyclohexyl group with the aromatic and hydrogen-bonding capabilities of benzimidazole, making it a promising candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic interactions.

特性

IUPAC Name

2-(benzimidazol-1-yl)-N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c29-22(14-28-15-25-20-7-3-4-8-21(20)28)24-13-16-9-11-17(12-10-16)23-26-18-5-1-2-6-19(18)27-23/h1-8,15-17H,9-14H2,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGHRZTTWXTHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C=NC3=CC=CC=C32)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key References
Target Compound Cyclohexyl-acetamide 1H-1,3-Benzodiazol-1-yl and 2-yl ~435.5 (calculated) N/A
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) Triazole-thiazole-acetamide Phenoxymethyl-triazole, phenylthiazole 567.6 (reported)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole-naphthoxy-acetamide Chlorophenyl, naphthoxymethyl 393.1 (reported)
N-(1H-1,3-Benzodiazol-2-yl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide Chromenyloxy-acetamide 4-Methoxyphenyl-chromenyl, benzodiazol-2-yl ~447.4 (calculated)
2-(1-Cyclohexyl-1H-benzimidazol-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) Cyclohexyl-benzimidazole-acetamide Bicyclic terpene moiety ~447.6 (reported)

Key Observations :

  • Substituent Diversity : The target compound lacks triazole or thiazole moieties present in analogs like 9a and 6m , which are critical for antiviral activity in related compounds .
  • Cyclohexyl vs.
  • Benzimidazole Positioning : The dual benzodiazolyl groups (1-yl and 2-yl) may enable unique binding modes compared to single-benzimidazole analogs like 9a or 9c .

Comparison with Analogous Syntheses :

  • Compound 9a : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), yielding 75–85% .
  • Compound 6m : Produced via 1,3-dipolar cycloaddition between azide and alkyne intermediates (yield: 70–80%) .
  • 10VP91 : Requires multi-step coupling involving LiOH-mediated hydrolysis and carbodiimide-mediated amidation (yield: ~70%) .
Pharmacological Activities:
  • Antiviral Activity : Compounds 9a–9e () and 13/17 () show anti-HCV activity (EC50: 2–10 µM), attributed to triazole-thiazole motifs enhancing target binding . The target compound’s lack of these groups may limit antiviral potency.
  • Anticancer Potential: Benzothiazole analogs () inhibit cancer cell proliferation (IC50: <10 µM) via intercalation or enzyme inhibition . The dual benzimidazole groups in the target compound could mimic this mechanism.
  • Enzyme Binding : Molecular docking studies () suggest triazole-containing analogs adopt specific binding poses with α-glucosidase, while benzimidazole derivatives may target proteases or kinases .
Physicochemical Properties:
  • Solubility : The cyclohexyl group in the target compound likely reduces aqueous solubility compared to phenyl-substituted analogs like 6m .
  • LogP : Estimated LogP (3.5–4.0) is higher than 9a (LogP ~2.8), indicating greater lipophilicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。